lipoyl-AMP

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

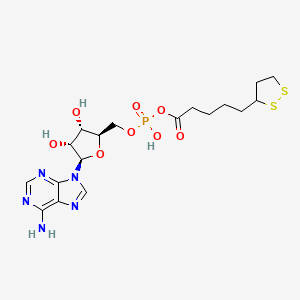

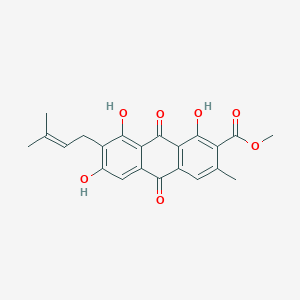

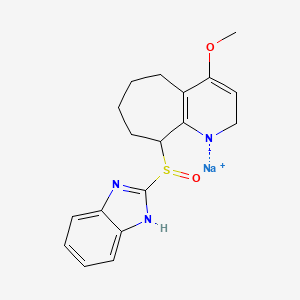

Lipoyl-AMP is a purine ribonucleoside 5'-monophosphate having adenine as the nucleobase and a lipoyl group attached to one of the phosphate OH groups. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a purine ribonucleoside 5'-monophosphate, a member of dithiolanes and an acyclic mixed acid anhydride. It derives from an adenosine 5'-monophosphate, a lipoic acid and an octanoic acid. It is a conjugate acid of a lipoyl-AMP(1-).

Lipoyl-AMP belongs to the class of organic compounds known as 5'-acylphosphoadenosines. These are ribonucleoside derivatives containing an adenoside moiety, where the phosphate group is acylated. Lipoyl-AMP is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Lipoyl-AMP exists in all eukaryotes, ranging from yeast to humans. Lipoyl-AMP can be biosynthesized from lipoate; which is mediated by the enzyme lipoate-protein ligase a.

Applications De Recherche Scientifique

Enzymatic Function and Structure

Lipoate-Protein Ligases (LPLs)

Lipoate-protein ligases (LPLs) like Lipoate-protein ligase A (LplA) are vital for attaching lipoic acid to lipoyl-dependent enzymes, crucial for key metabolic reactions. LplA activates lipoic acid to lipoyl-AMP, then transfers it to a lysine residue on the lipoyl domain. Crystal structures of LplA reveal insights into its mechanism and the specificity of target protein/lysine residue recognition (Kim et al., 2005).

Lipoyl-AMPN epsilon-lysine Lipolytransferase

This enzyme catalyzes the transfer of the lipoyl group from lipoyl-AMP to enzyme proteins. It's shown that lipoyltransferase activities locate in mitochondria, crucial for lipoylation of target proteins (Fujiwara, Okamura-Ikeda, & Motokawa, 1994).

Crystal Structure of Bovine Lipoyltransferase with Lipoyl-AMP

The structure of bovine lipoyltransferase (bLT) complexed with lipoyl-AMP provides atomic-level insights into the reaction mechanism. It shows how lipoyl-AMP interacts with bLT, suggesting a mechanism for facilitating nucleophilic attack by the lipoate-acceptor protein (Fujiwara et al., 2007).

Kinetic and Catalytic Properties

Kinetics of Lipoylation by LplA

The study of H protein lipoylation by lipoate-protein ligase A (LplA) revealed unusual kinetics, including differential speeds of reactions in the cascade and competitive nucleophilic attacks. These findings help understand the complex mechanism of protein lipoylation (Zhang et al., 2020).

Cloning and Expression of Lipoyltransferase

Cloning of bovine Lipoyltransferase II cDNA and its expression in Escherichia coli allowed for a deeper understanding of its properties, including kinetic constants and substrate specificity. This research contributes to our knowledge of how lipoylation of proteins is regulated (Fujiwara, Okamura-Ikeda, & Motokawa, 1997).

Assay for Protein Lipoylation Reaction

Developing assays for the protein lipoylation reaction using apo-H-protein as an acceptor helps in understanding the precise biochemical pathways of lipoylation in mammalian mitochondria (Fujiwara, Okamura-Ikeda, & Motokawa, 1995).

Molecular Biology and Gene Expression

Molecular Cloning of Lipoyltransferase

The cloning of human lipoyltransferase cDNA and genomic DNA, including its structural characterization and chromosomal localization, provides critical information on the genetic aspects of lipoylation processes (Fujiwara et al., 1999).

Role of Poldip2/ACSM1 Axis

A study on polymerase-δ interacting protein 2 (Poldip2) suggests its role in controlling a salvage pathway of lipoylation, adding new perspectives to the understanding of lipoylation mechanisms (Paredes et al., 2018).

Additional Insights

The Streptomyces coelicolor Lipoate-protein Ligase

The study of Streptomyces coelicolor Lipoate-protein Ligase, which is a circularly permuted version of the Escherichia coli enzyme, offers insights into the diversity and plasticity of domain architectures in bacterial lipoate ligases (Cao & Cronan, 2015).

Membrane Targeting Antimicrobial Peptides

Although not directly related to lipoyl-AMP, this research investigates interactions between antimicrobial peptides (AMPs) and lipid membranes, which can provide insights into the broader context of peptide-lipid interactions (Ciumac et al., 2019).

Lipoylation of Acyltransferase Components

Understanding the lipoylation of acyltransferase components of α-ketoacid dehydrogenase complexes provides a deeper insight into the role of lipoic acid as a prosthetic group in various enzyme complexes (Fujiwara, Okamura-Ikeda, & Motokawa, 1996).

The Thermoplasma acidophilum LplA-LplB Complex

This complex is identified as a new class of bipartite lipoate-protein ligases, expanding our understanding of the diversity of lipoylation mechanisms across different domains of life (Christensen & Cronan, 2009).

Propriétés

Nom du produit |

lipoyl-AMP |

|---|---|

Formule moléculaire |

C18H26N5O8PS2 |

Poids moléculaire |

535.5 g/mol |

Nom IUPAC |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 5-(dithiolan-3-yl)pentanoate |

InChI |

InChI=1S/C18H26N5O8PS2/c19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)11(30-18)7-29-32(27,28)31-12(24)4-2-1-3-10-5-6-33-34-10/h8-11,14-15,18,25-26H,1-7H2,(H,27,28)(H2,19,20,21)/t10?,11-,14-,15-,18-/m1/s1 |

Clé InChI |

QWEGOCJRZOKSOE-NLJBGGCZSA-N |

SMILES isomérique |

C1CSSC1CCCCC(=O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |

SMILES canonique |

C1CSSC1CCCCC(=O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

Description physique |

Solid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Bis[2-methoxy-4-(2-pyridylimino)aminophenyl]furan](/img/structure/B1261998.png)

![(1R,2R)-2-[(2R,4E,6Z,8R,9S,11R,13S,15S,16S)-7-cyano-8,16-dihydroxy-9,11,13,15-tetramethyl-18-oxooxacyclooctadeca-4,6-dien-2-yl]cyclopentanecarboxylic acid](/img/structure/B1262014.png)

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E)-5-methylhexa-2,4-dienethioate](/img/structure/B1262015.png)

![1-azocanyl-[(2R,4R)-2-(4-hydroxybutoxy)-4-thiophen-2-yl-3,4-dihydro-2H-pyran-6-yl]methanone](/img/structure/B1262017.png)

![(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;sulfuric acid](/img/structure/B1262021.png)